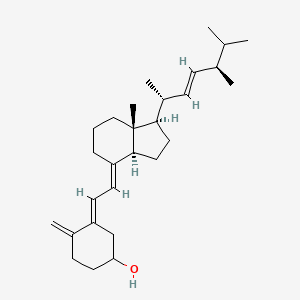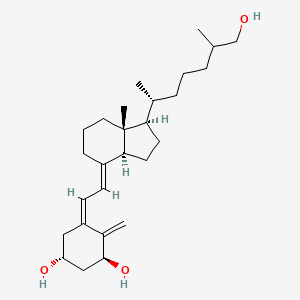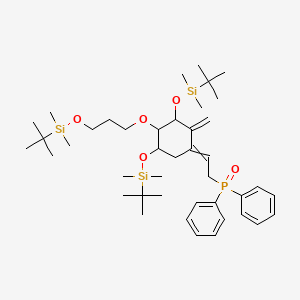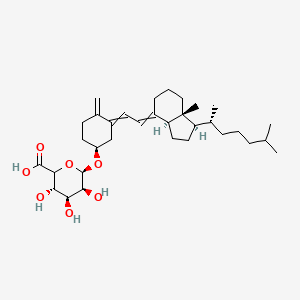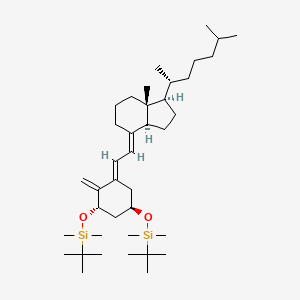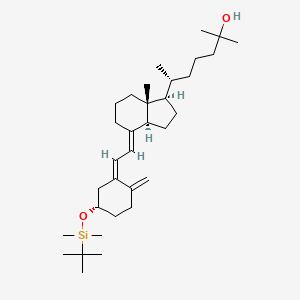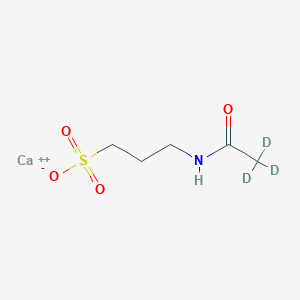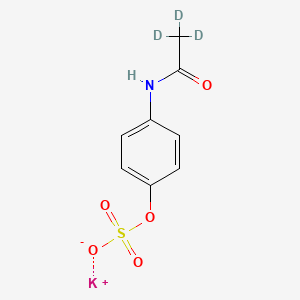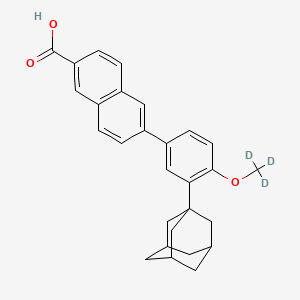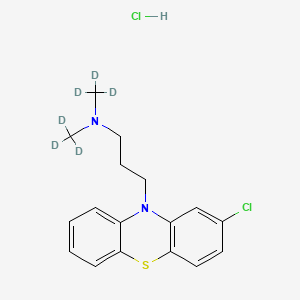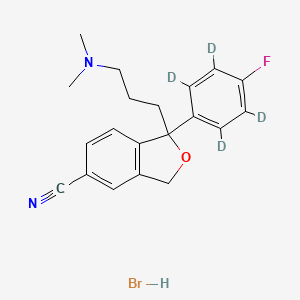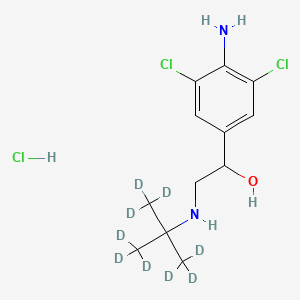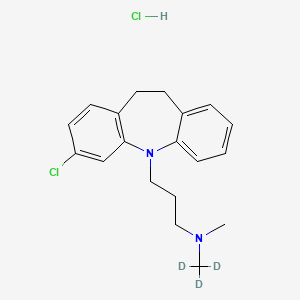
Niclosamide-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niclosamide-13C6 is a labeled analog of niclosamide, a well-known anthelmintic drug used primarily to treat tapeworm infections. The compound is characterized by the incorporation of six carbon-13 isotopes, which makes it particularly useful in various scientific research applications, including metabolic studies and drug distribution analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Niclosamide-13C6 typically involves the introduction of carbon-13 labeled carbon atoms into the niclosamide molecule. This can be achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The general synthetic route includes:
Nitration: The nitration of carbon-13 labeled phenol to produce 2-chloro-4-nitrophenol-13C6.
Amination: The subsequent amination of the nitro compound to form 2-chloro-4-aminophenol-13C6.
Coupling Reaction: Finally, the coupling of 2-chloro-4-aminophenol-13C6 with 5-chlorosalicylic acid under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-pressure homogenization and spray drying are often employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Niclosamide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Niclosamide-13C6 has a wide range of scientific research applications:
Chemistry: Used in metabolic studies to trace the distribution and breakdown of niclosamide in biological systems.
Biology: Employed in studies to understand the interaction of niclosamide with various biological targets.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit multiple signaling pathways, including Wnt, Notch, and STAT3
Wirkmechanismus
Niclosamide-13C6 exerts its effects primarily through the uncoupling of oxidative phosphorylation in mitochondria. This disrupts the electron transport chain, leading to a decrease in adenosine triphosphate (ATP) production. The compound also inhibits various signaling pathways, including Wnt, Notch, and STAT3, which are involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Niclosamide: The parent compound, used primarily as an anthelmintic.
Salicylanilides: A class of compounds structurally related to niclosamide, with similar antifungal and anticancer properties.
Niclosamide Analogs: Various analogs have been synthesized to improve the solubility, bioavailability, and efficacy of niclosamide.
Uniqueness: Niclosamide-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving metabolic tracing and drug distribution studies. This isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its pharmacokinetics and pharmacodynamics .
Eigenschaften
CAS-Nummer |
1325559-12-3 |
|---|---|
Molekularformel |
C13H8Cl2N2O4 |
Molekulargewicht |
333.16 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
50-65-7 (unlabelled) |
Synonyme |
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 Hydrate; 2’,5-D733ichloro-4’-nitrosalicylanilide-13C6 |
Tag |
Niclosamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


